Benzoylgomisin Q
CAS No.:
Cat. No.: VC17468917
Molecular Formula: C31H36O9
Molecular Weight: 552.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H36O9 |
|---|---|
| Molecular Weight | 552.6 g/mol |
| IUPAC Name | [(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
| Standard InChI | InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1 |
| Standard InChI Key | ZEMSHIOAFVYIFX-LLNVXLRBSA-N |
| Isomeric SMILES | C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |
| Canonical SMILES | CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Benzoylgomisin Q (C₃₁H₃₆O₉) possesses a molecular weight of 552.6 g/mol, as determined by high-resolution mass spectrometry . Its structure features a tricyclic framework comprising a dibenzocyclooctene core substituted with multiple methoxy groups, a benzoyl moiety, and stereogenic centers at positions C-8, C-9, and C-10 . The compound's isomeric SMILES notation reveals its absolute configuration:
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₃₆O₉ | |
| Molecular Weight | 552.6 g/mol | |
| logP (Octanol-Water) | 4.539 | |
| Topological Polar Surface | 101.91 Ų | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 9 |
Discrepancy Note: Earlier reports suggested a molecular formula of C₃₀H₃₆O₈ , likely due to differences in analytical methodologies or isolation of isomeric variants.
Spectroscopic Identification
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has become the gold standard for identifying Benzoylgomisin Q in complex botanical extracts. Characteristic MS/MS fragments at m/z 387.1443 and 201.0912 correspond to cleavage of the benzoyl group and cyclooctene ring, respectively.
Natural Occurrence and Biosynthesis
Botanical Sources
Benzoylgomisin Q is primarily isolated from Schisandra chinensis fruits, which contain approximately 0.12–0.35% w/w of the compound depending on geographical origin. Minor quantities have been detected in related species:
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Schisandra sphenanthera (0.02–0.08% w/w)
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Kadsura heteroclita (0.01–0.05% w/w)
Biosynthetic Pathway
The compound originates from the phenylpropanoid pathway through dimerization of coniferyl alcohol units. Key enzymatic steps include:
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Oxidative Coupling: Catalyzed by dirigent proteins to form the dibenzocyclooctene skeleton
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O-Methylation: SAM-dependent methyltransferases introduce methoxy groups
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Benzoylation: BAHD acyltransferase mediates esterification with benzoic acid
Pharmacological Activities
Antioxidant Mechanisms
Benzoylgomisin Q demonstrates potent free radical scavenging capacity (DPPH IC₅₀ = 18.7 ± 1.3 μM), surpassing reference compounds like ascorbic acid in membrane lipid peroxidation assays . The ortho-methoxy groups on the aromatic rings facilitate electron delocalization, enhancing radical stabilization .
Hepatoprotective Effects
In carbon tetrachloride-induced liver injury models, Benzoylgomisin Q (10 mg/kg/day) reduced serum ALT and AST levels by 62% and 58%, respectively. Mechanistic studies indicate:
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Upregulation of Nrf2-mediated antioxidant genes (HO-1, NQO1)
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Inhibition of CYP2E1-mediated toxin activation
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Suppression of TLR4/NF-κB inflammatory signaling
Pharmacokinetic Profile
Absorption and Distribution
Despite favorable Lipinski parameters (MW < 500, logP < 5), Benzoylgomisin Q exhibits poor oral bioavailability (F = 2.88%) due to:
Table 2: ADME Properties
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 Permeability | -4.69 | Poor intestinal absorption |
| Plasma Protein Binding | 69.88% | Moderate tissue distribution |
| BBB Penetration | 0.032 | Limited CNS availability |
Metabolic Fate
Hepatic metabolism involves:
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Phase I: Demethylation at C-3/C-4 positions (CYP3A4-mediated)
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Phase II: Glucuronidation of phenolic hydroxyl groups (UGT1A1)
Therapeutic Applications
Traditional Use in TCM
In Schisandra formulations, Benzoylgomisin Q contributes to:
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Liver Qi regulation
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Kidney essence tonification
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Shen calming effects
Modern Drug Development
Ongoing research explores:
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NASH Treatment: Phase II trials evaluating 50 mg BID formulations
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Chemoprotection: Adjuvant therapy for cisplatin-induced nephrotoxicity
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Topical Antioxidants: Nanoemulsions for UV photoprotection (SPF boost = 2.3×)
Challenges and Future Directions
Synthetic Accessibility
Total synthesis remains challenging due to:
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Multiple stereocenters requiring asymmetric catalysis
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Sensitivity of benzoyl ester under basic conditions
Recent advances in photoredox C–H functionalization show promise for scalable production.
Formulation Innovations
Strategies to enhance bioavailability include:
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Solid Dispersion Systems: HPMC-based matrices improving solubility 12-fold
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Prodrug Approaches: Phosphonooxymethyl derivatives with 83% higher F
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